Compound Description: This compound, also referred to as compound 12 in the relevant paper, serves as a model for acyclic C-nucleosides. It is derived from (±) glyceraldehyde, which shares structural similarities with trioses. []
Relevance: This compound shares the 1,3,4-oxadiazole ring system with the target compound, 5-(2,4-dimethyl-1,3-thiazol-5-yl)-3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazole. The presence of the oxadiazole moiety in both compounds establishes their structural relationship. []
Compound Description: This compound, designated as compound 13, is another example of a model acyclic C-nucleoside. Similar to the previous compound, it is also derived from (±) glyceraldehyde, which resembles trioses structurally. []
Relevance: While this compound belongs to the 1,2,4-triazole class and not the 1,2,4-oxadiazole class of the target compound (5-(2,4-dimethyl-1,3-thiazol-5-yl)-3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazole), the presence of a similar substituted ethane-1,2-diol moiety linked to the heterocycle suggests a degree of structural relation. []
Compound Description: This compound demonstrated notable antiproliferative activity against MT-4 cells (human CD4+ T-cells infected with HTLV-1) with a CC50 value of 45 μM. It also exhibited activity against CCRF-CEM (human acute T-lymphoblastic leukemia) cell lines with a CC50 of 40 μM. []
Relevance: Although this compound contains a 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole core and not the specific 1,2,4-oxadiazole of the target compound, both compounds incorporate a 1,3-thiazole ring system. This shared feature, alongside the presence of similar substituents, indicates a degree of structural relation to 5-(2,4-dimethyl-1,3-thiazol-5-yl)-3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazole. []
Compound Description: Similar to compound 4a, this compound also exhibited significant antiproliferative activity against MT-4 cells (human CD4+ T-cells with integrated HTLV-1) with a CC50 of 47 μM and CCRF-CEM (human acute T-lymphoblastic leukemia) cell lines with a CC50 of 40 μM. []
Relevance: Belonging to the same 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole class as compound 4a, this compound also shares the 1,3-thiazole ring system with the target compound, 5-(2,4-dimethyl-1,3-thiazol-5-yl)-3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazole. The presence of the common 1,3-thiazole moiety, along with similar substituents, suggests a structural connection. []
Compound Description: This compound demonstrated significant inhibition of both HIV-1 and HIV-2, exhibiting an EC50 value greater than 10.50 μg/mL. []
Relevance: This compound presents a closer structural analog to the target compound 5-(2,4-dimethyl-1,3-thiazol-5-yl)-3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazole. Both compounds share the 1,3,4-oxadiazole ring directly linked to a 1,3-thiazole ring. The presence of a 2-methylphenyl substituent on the thiazole ring in both compounds further strengthens their structural relationship. []
Compound Description: Exhibiting potent antiviral properties, this compound displayed significant inhibition against both HIV-1 and HIV-2 with an EC50 greater than 10.90 μg/mL. []
Relevance: Like compound 9a, this compound is also closely related to the target compound 5-(2,4-dimethyl-1,3-thiazol-5-yl)-3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazole. They both feature a 1,3,4-oxadiazole ring directly connected to a 1,3-thiazole ring, with a 2-bromophenyl substituent on the thiazole ring further highlighting their structural similarity. []
Compound Description: This compound is known to bind to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. []
Relevance: While not directly containing a 1,2,4-oxadiazole or 1,3-thiazole ring, this compound relates to the research context of exploring antiviral agents, which is a key theme in the provided papers. Its mechanism of action targeting HIV-1 MA links it to the broader exploration of antiviral compounds, including those structurally similar to 5-(2,4-dimethyl-1,3-thiazol-5-yl)-3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazole. []
Compound Description: Identified as a potent anti-HIV-1 compound, this molecule directly interacts with and functions through the HIV-1 MA protein. It competes with PI(4,5)P2 for MA binding, thereby hindering the production of new virus particles. Notably, mutations within the MA protein's PI(4,5)P2 binding site diminished its antiviral effect. []
Relevance: This compound holds structural relevance to 5-(2,4-dimethyl-1,3-thiazol-5-yl)-3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazole due to the presence of the 1,2,4-oxadiazole ring system. Both compounds share this specific heterocycle, making them structurally related within the context of the discussed research. []
Compound Description: This compound emerged as another hit with antiviral activity against HIV-1, showcasing the potential of 1,2,4-oxadiazole derivatives in antiviral drug discovery. []
Relevance: This compound is structurally related to 5-(2,4-dimethyl-1,3-thiazol-5-yl)-3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazole as they both share the 1,2,4-oxadiazole core structure. The presence of this common heterocycle in both compounds underscores their structural connection within the broader group of 1,2,4-oxadiazole-containing molecules. []
Compound Description: Identified as a hit with antiviral activity against HIV-1, this compound further broadens the structural diversity within the set of identified anti-HIV compounds. []
Relevance: While this compound does not share the 1,2,4-oxadiazole or 1,3-thiazole rings of the target compound, it contains an imidazo[2,1-b][1,3]thiazole moiety. This structural feature links it to the broader exploration of heterocyclic compounds with antiviral properties, including those structurally similar to 5-(2,4-dimethyl-1,3-thiazol-5-yl)-3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazole. []
Compound Description: This compound, identified as formula (I) in the relevant paper, exhibits herbicidal activity. The research focuses on its use in combination with safeners to enhance its selectivity and safety for crop plants. []
Relevance: Although it belongs to the 1,2,4-triazole class and not the 1,2,4-oxadiazole class of the target compound (5-(2,4-dimethyl-1,3-thiazol-5-yl)-3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazole), its structural features, including the presence of a sulfonamide group and an aromatic ring, are noteworthy. These structural elements are often seen in compounds designed for biological activity and could suggest potential synthetic strategies for modifying or expanding the chemical space around the target compound. []
Compound Description: This compound is a MEK inhibitor. The research focuses on its use in combination with an anti-PD-L1 antibody and/or a B-Raf inhibitor, specifically N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide, for potential cancer treatment. [, ]
Relevance: Though structurally distinct from 5-(2,4-dimethyl-1,3-thiazol-5-yl)-3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazole, this compound's presence highlights the therapeutic significance of exploring combinations of different pharmacological agents, including those containing heterocyclic moieties like 1,2,4-oxadiazoles. [, ]
Compound Description: This compound is a B-Raf inhibitor. The research investigates its use in combination with an anti-PD-L1 antibody and/or a MEK inhibitor, specifically N-{3-[3-Cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide, as a potential cancer treatment strategy. [, ]
Relevance: This compound, despite being structurally different from 5-(2,4-dimethyl-1,3-thiazol-5-yl)-3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazole, contains a 1,3-thiazole ring, a structural motif also found in the target compound. This shared feature, though in a different chemical context, underscores the importance of the 1,3-thiazole moiety in medicinal chemistry and its potential role in designing biologically active molecules. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.